3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione, also known as BDT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BDT belongs to the class of spiro compounds and is known to exhibit various biological activities, including anticancer, antifungal, and antibacterial effects.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Research demonstrates the synthesis of diazaspiro nonanes through reactions involving methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates and 4-arylaminopent-3-en-2-ones, leading to compounds with structural significance due to their crystalline and molecular configurations, which were further analyzed by X-ray analysis (Silaichev et al., 2012).
Heterocyclic Synthesis and Antimicrobial Activity
- The synthesis of thio-substituted ethyl nicotinate derivatives, leading to various thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives, has been reported. This synthesis pathway started with compound reactions that included 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide, highlighting the utility in generating compounds with potential antimicrobial activities (Gad-Elkareem et al., 2011).
Molecular Diversity and Reaction Mechanisms
- Studies on the molecular diversity achieved through triphenylphosphine promoted reactions of electron-deficient alkynes and arylidene Meldrum acid (N,N'-dimethylbarbituric acid) show the formation of diverse compounds, including diazaspiro[4.5]dec-1-enes, demonstrating the complex reaction mechanisms that can be employed to synthesize structurally diverse molecules (Han et al., 2020).
Tautomeric Forms and Structural Elucidation
- The investigation into tautomeric forms of 1,3-diazaspiro[4.4]non-2-ene derivatives in solid state and solution, exploring their structural and spectral characteristics, provides significant insights into the behavior of spiro compounds under different conditions, suggesting the importance of detailed structural analysis for understanding compound properties (Enchev et al., 2017).
Novel Spiro Compounds and Biological Activities
- The design and synthesis of novel spiro-isoxazolyl bis-[5,5′]thiazolidin-4-ones and spiro-isoxazolyl thiazolidin-4-one-[5,5′]-1,2-4 oxdiazolines, showing significant antibacterial and antifungal activities, highlight the potential of spiro compounds in medicinal chemistry for developing new therapeutic agents (Rajanarendar et al., 2010).
properties
IUPAC Name |
[2-(4-bromophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(3,4-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c1-27-17-10-7-15(13-18(17)28-2)20(26)25-21(29)19(14-5-8-16(23)9-6-14)24-22(25)11-3-4-12-22/h5-10,13H,3-4,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDBXZWTKHUWMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=C(C=C4)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.